molecular formula C16H21NO2 B256839 3-(allyloxy)-N-cyclohexylbenzamide

3-(allyloxy)-N-cyclohexylbenzamide

Cat. No.: B256839
M. Wt: 259.34 g/mol
InChI Key: DKCUTMZESGDIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Allyloxy)-N-cyclohexylbenzamide is a benzamide derivative featuring an allyloxy substituent at the 3-position of the benzene ring and a cyclohexyl group attached to the amide nitrogen. The allyloxy group likely enhances lipophilicity and modulates electronic properties, which may influence biological activity.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

N-cyclohexyl-3-prop-2-enoxybenzamide

InChI

InChI=1S/C16H21NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h2,6-7,10,12,14H,1,3-5,8-9,11H2,(H,17,18)

InChI Key

DKCUTMZESGDIQT-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2CCCCC2

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Spectroscopic Properties

Table 2: Spectroscopic and Crystallographic Comparisons

Compound Name Key Spectral Data Crystallographic Data (if available) References
3-Chloro-N-cyclohexylbenzamide Crystal system: Orthorhombic (P2₁2₁2₁), a=8.4963 Å, b=11.4891 Å, c=12.5318 Å . Non-planar amide conformation with trans geometry .
X12 (Ester Derivative) FT-IR: 1732 cm⁻¹ (ester C=O), 1596 cm⁻¹ (aromatic C=C) . Not provided
3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide Safety data highlights risks of acute toxicity (H302, H315) . Not provided

Key Observations:

  • Crystal Packing : The chloro analog forms intermolecular N–H⋯O hydrogen bonds, creating C(4) chains that stabilize its solid-state structure .
  • Functional Group Identification : Ester derivatives (X12) show distinct C=O stretching at 1732 cm⁻¹, differentiating them from amides (typically ~1650 cm⁻¹) .

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